4-(Chloromethyl)-1-(3-phenylpropyl)piperidine
Description
4-(Chloromethyl)-1-(3-phenylpropyl)piperidine is a piperidine derivative featuring a chloromethyl group at the 4-position and a 3-phenylpropyl substituent at the 1-position of the piperidine ring. This compound is part of a broader class of piperidine-based molecules studied for their interactions with neurotransmitter transporters, particularly dopamine (DAT) and serotonin (SERT) transporters . However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-phenylpropyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAAAZLOUIQXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-(3-phenylpropyl)piperidine typically involves the reaction of 4-piperidone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then chlorinated using thionyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as 4-methyl-1-(3-phenylpropyl)piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 4-(Chloromethyl)-1-(3-phenylpropyl)piperidine is in the field of neuropharmacology. The compound has been studied for its potential to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Case Study : A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders such as depression and anxiety .
Cancer Treatment
Research indicates that this compound may possess anticancer properties. Its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis has been explored.
- Case Study : In vitro studies showed that compounds related to this compound inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes, such as beta-secretase involved in Alzheimer’s disease.
- Case Study : Research highlighted that analogs of this piperidine derivative could effectively inhibit beta-secretase activity, thereby reducing amyloid-beta deposition, a hallmark of Alzheimer's pathology .
Antiviral Activity
Emerging studies suggest that derivatives of piperidine compounds may exhibit antiviral properties, particularly against HIV.
- Case Study : A series of piperidin-4-yl derivatives were synthesized and tested for their activity against HIV-1, showing improved efficacy compared to existing treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Substituent | Activity | Notes |
|---|---|---|
| Chloromethyl | High | Enhances binding affinity to receptors |
| Phenylpropyl | Moderate | Contributes to lipophilicity and receptor interaction |
The SAR studies indicate that modifications to the piperidine structure can significantly impact biological activity, providing insights for future drug design efforts.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(3-phenylpropyl)piperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-(3-Phenylpropyl)piperidine
- Structure : Lacks the chloromethyl group at the 4-position.
- Properties : A liquid with a molecular weight of 203.33 g/mol and ≥98% purity .
- Biological Relevance: Acts as a simpler scaffold for studying the role of the 3-phenylpropyl group in transporter binding.
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine
- Structure : Features a bis(4-fluorophenyl)methoxyethyl chain at the 4-position instead of chloromethyl.
- Biological Activity : Demonstrates high selectivity for DAT (IC₅₀ = 3.6 nM) over SERT (IC₅₀ = 1,290 nM), attributed to the electron-withdrawing fluorine atoms enhancing π-π interactions with transporter binding pockets .
1-(3-Phenylpropyl)-4-(2-thienylmethyl)piperidine
- Structure : Replaces chloromethyl with a thienylmethyl group.
- Biological Activity : Bioisosteric substitution of phenyl with thiophene improves DAT affinity (IC₅₀ = 13.8 nM), suggesting favorable hydrophobic interactions in the transporter’s binding site .
SA4503 ([11C]1-(4-Methoxy-3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)
Structure-Activity Relationship (SAR) Trends
Key findings from SAR studies:
Halogenation : Chlorine or fluorine at the 4-position increases DAT/SERT selectivity. The chloromethyl group in 4-(Chloromethyl)-1-(3-phenylpropyl)piperidine likely enhances binding via dipole interactions, though direct IC₅₀ data for this compound are unavailable .
Aromatic Substitutions : Fluorophenyl or thiophene groups improve affinity over phenyl, suggesting transporter binding pockets prefer electron-deficient aromatic systems .
Chain Length : The 3-phenylpropyl group optimizes hydrophobic interactions; shorter chains (e.g., benzyl) reduce potency .
Biological Activity
4-(Chloromethyl)-1-(3-phenylpropyl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.
Chemical Structure and Properties
The compound can be classified as a piperidine derivative, characterized by the presence of a chloromethyl group and a phenylpropyl substituent. Its molecular formula is , with a molecular weight of approximately 235.72 g/mol. The structure is pivotal for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in key metabolic pathways. It is believed to act as a modulator of the dopaminergic system, potentially influencing dopamine receptor activity, which is critical in various neurological conditions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : Studies suggest that it may have potential antidepressant properties by modulating serotonin and norepinephrine levels.
- Antinociceptive Properties : It has been evaluated for pain relief in animal models, indicating possible analgesic effects.
- Antimicrobial Activity : Preliminary data show activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antinociceptive | Reduced pain response in models | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antidepressant Properties
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of various piperidine derivatives, including this compound, on serotonin reuptake inhibition. The compound demonstrated significant activity at certain concentrations, suggesting its potential as an antidepressant agent .
Case Study 2: Antinociceptive Effects
A series of experiments conducted on rodent models assessed the analgesic effects of the compound. The results indicated that administration led to a notable decrease in pain perception compared to control groups, supporting its candidacy for pain management therapies .
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial efficacy revealed that this compound exhibited inhibitory effects against Gram-positive bacteria. This finding opens avenues for further research into its use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
